Resveratrol-13C6 Trimethyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resveratrol-13C6 Trimethyl Ether is a stable isotope-labeled analog of resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, blueberries, and peanuts . This compound is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-aging properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-13C6 Trimethyl Ether typically involves the methylation of resveratrol using methylating agents such as methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale methylation reactions using automated reactors to control temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:
Mechanism of Action
Resveratrol-13C6 Trimethyl Ether exerts its effects through multiple molecular targets and pathways:
SIRT1 Activation: It activates SIRT1, a protein deacetylase involved in cellular stress responses and longevity.
NF-κB Inhibition: It inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound with similar but less potent pharmacological activities.
Pterostilbene: A dimethylated analog with enhanced bioavailability and anti-cancer properties.
3,4′,5-trans-Trimethoxystilbene: A natural analog with higher anticancer potency compared to resveratrol.
Uniqueness
Resveratrol-13C6 Trimethyl Ether is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic studies and mass spectrometry . Its trimethyl ether structure also enhances its stability and bioavailability compared to resveratrol .
Properties
IUPAC Name |
1,3-dimethoxy-5-[2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/i6+1,7+1,8+1,9+1,13+1,15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-XGNCPFGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.